Cas no 71719-06-7 ((RS)-3-Bromo Nornicotine)

(RS)-3-Bromo Nornicotine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-(2-pyrrolidinyl)pyridine
- (R,S)-3-Bromo Nornicotine
- 3-bromo-5-(pyrrolidin-2-yl)pyridine
- Pyridine,3-bromo-5-(2-pyrrolidinyl)-
- (2S)-5-BROMO-3-(2-PYRROLIDINYL)PYRIDINE
- 3-bromo-5-pyrrolidin-2-yl-pyridine
- 5-Bromo-3-(2-pyrrolidinyl)pyridine
- 5-bromo-6'-nor-nicotine
- 5-bromonornicotine
- (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine hydrochloride
- Pyridine, 3-bromo-5-(2-pyrrolidinyl)-
- DTXSID60402900
- SB38912
- CS-0171552
- SB38913
- A837303
- (2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine
- 3-bromo-5-(2-pyrrolidinyl)pyridine, AldrichCPR
- FT-0646584
- CHEMBL4587112
- SB38430
- (RS)-3-Bromo Nornicotine
- 3-(2-Pyrrolidinyl)-5-bromopyridine
- SCHEMBL3331225
- 71719-06-7
- AKOS001476333
- MFCD02663532
- STK893451
- EN300-395211
- AMY10083
- AS-45965
- CL3505
- BBL020761
- APOQHGHGEPQGOO-UHFFFAOYSA-N
- 3-bromo-5-pyrrolidin-2-ylpyridine
- FT-0648694
- DA-23995
-
- MDL: MFCD02663532
- Inchi: 1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2
- InChI Key: APOQHGHGEPQGOO-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C1CCCN1
Computed Properties
- Exact Mass: 226.01100
- Monoisotopic Mass: 226.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- PSA: 24.92000
- LogP: 2.59740
(RS)-3-Bromo Nornicotine Security Information
- Signal Word:Danger
- Hazard Statement: H301;H319
- Warning Statement: P301+P310;P305+P351+P338
- Hazard Category Code: 36
- Safety Instruction: 26
- Storage Condition:Room temperature
(RS)-3-Bromo Nornicotine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(RS)-3-Bromo Nornicotine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB308384-5 g |
3-Bromo-5-(pyrrolidin-2-yl)pyridine; 97% |
71719-06-7 | 5g |
€814.20 | 2023-04-26 | ||
Chemenu | CM170920-5g |
3-Bromo-5-(2-pyrrolidinyl)pyridine |
71719-06-7 | 97% | 5g |
$442 | 2024-07-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0984-250mg |
3-Bromo-5-pyrrolidin-2-yl-pyridine |
71719-06-7 | 96% | 250mg |
¥1049.27 | 2025-01-21 | |
eNovation Chemicals LLC | Y1106497-5g |
3-bromo-5-(pyrrolidin-2-yl)pyridine |
71719-06-7 | 95% | 5g |
$570 | 2024-07-23 | |
eNovation Chemicals LLC | D970764-500mg |
3-Bromo-5-pyrrolidin-2-yl-pyridine |
71719-06-7 | 95% | 500mg |
$195 | 2024-07-28 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y99641-1g |
(RS)-3-Bromo Nornicotine |
71719-06-7 | 96% | 1g |
¥2380.00 | 2022-12-03 | |
Enamine | EN300-395211-0.05g |
3-bromo-5-(pyrrolidin-2-yl)pyridine |
71719-06-7 | 95% | 0.05g |
$40.0 | 2023-05-29 | |
Enamine | EN300-395211-10.0g |
3-bromo-5-(pyrrolidin-2-yl)pyridine |
71719-06-7 | 95% | 10g |
$890.0 | 2023-05-29 | |
Fluorochem | 223490-5g |
3-Bromo-5-(2-pyrrolidinyl)pyridine |
71719-06-7 | 95% | 5g |
£540.00 | 2022-02-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0984-1g |
3-Bromo-5-pyrrolidin-2-yl-pyridine |
71719-06-7 | 96% | 1g |
¥1399.03 | 2025-01-21 |
(RS)-3-Bromo Nornicotine Related Literature
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on (RS)-3-Bromo Nornicotine
Recent Advances in the Study of (RS)-3-Bromo Nornicotine (CAS 71719-06-7): Implications for Nicotinic Acetylcholine Receptor Research
The compound (RS)-3-Bromo Nornicotine (CAS 71719-06-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique interactions with nicotinic acetylcholine receptors (nAChRs). This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. Recent studies have highlighted its role as a potent ligand for α4β2 and α7 nAChR subtypes, making it a valuable tool for neuropharmacological research and drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (RS)-3-Bromo Nornicotine exhibits a 15-fold higher binding affinity for α4β2 nAChRs compared to its non-brominated counterpart. The research team employed X-ray crystallography to elucidate the structural basis for this enhanced interaction, revealing that the bromine atom at the 3-position forms critical halogen bonds with Tyr126 in the receptor's binding pocket. These findings provide important insights for the design of novel nAChR-targeting therapeutics.
In terms of synthetic chemistry, recent advances have improved the production efficiency of (RS)-3-Bromo Nornicotine. A 2024 report in Organic Process Research & Development described a new catalytic asymmetric synthesis method that achieves 92% enantiomeric excess while reducing hazardous byproducts. This development is particularly significant as it addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for precise pharmacological studies.
Emerging preclinical data suggests potential applications of (RS)-3-Bromo Nornicotine in cognitive disorders. A recent animal study demonstrated that low doses of the compound improved working memory performance in aged rats without causing the adverse cardiovascular effects typically associated with nicotine analogs. Researchers attribute these effects to selective activation of α7 nAChRs in the prefrontal cortex, opening new avenues for developing cognition-enhancing drugs with improved safety profiles.
From a toxicological perspective, recent investigations have provided important safety data. A 2024 toxicokinetic study in Chemical Research in Toxicology reported that (RS)-3-Bromo Nornicotine shows favorable metabolic stability and minimal cytochrome P450 inhibition, suggesting a lower potential for drug-drug interactions compared to other nAChR modulators. However, researchers caution that further studies are needed to fully evaluate its long-term safety profile.
The compound has also found applications in molecular imaging. A breakthrough study in ACS Chemical Neuroscience utilized carbon-11 labeled (RS)-3-Bromo Nornicotine for positron emission tomography (PET) imaging of nAChRs in living subjects. This development represents a significant advancement in our ability to study receptor distribution and dynamics in various neurological conditions, potentially enabling more precise diagnosis and treatment monitoring.
In conclusion, recent research on (RS)-3-Bromo Nornicotine (71719-06-7) has significantly advanced our understanding of its pharmacological properties and potential therapeutic applications. The compound's unique binding characteristics, improved synthetic accessibility, and promising preclinical data position it as an important tool for both basic research and drug development in the nAChR field. Future studies should focus on translating these findings into clinical applications while further elucidating the compound's mechanism of action at various receptor subtypes.
71719-06-7 ((RS)-3-Bromo Nornicotine) Related Products
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 152840-81-8(Valine-1-13C (9CI))
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
